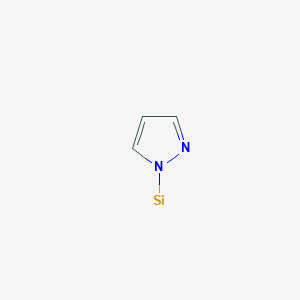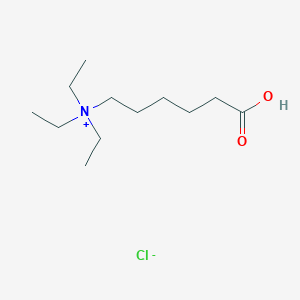![molecular formula C28H20N4 B14264671 2-(Acridin-3-yl)-1,2,3,4-tetrahydropyrimido[4,5-c]acridine CAS No. 162969-96-2](/img/structure/B14264671.png)
2-(Acridin-3-yl)-1,2,3,4-tetrahydropyrimido[4,5-c]acridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Acridin-3-yl)-1,2,3,4-tetrahydropyrimido[4,5-c]acridine is a complex heterocyclic compound that belongs to the family of acridine derivatives. Acridine derivatives are known for their broad range of biological activities and have been extensively studied for their potential therapeutic applications, including anti-cancer, anti-bacterial, and anti-viral properties .
Preparation Methods
The synthesis of 2-(Acridin-3-yl)-1,2,3,4-tetrahydropyrimido[4,5-c]acridine involves multiple steps, typically starting with the preparation of the acridine core. . The reaction conditions often require high temperatures and the use of solvents like acetic acid. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity .
Chemical Reactions Analysis
2-(Acridin-3-yl)-1,2,3,4-tetrahydropyrimido[4,5-c]acridine undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4).
Scientific Research Applications
2-(Acridin-3-yl)-1,2,3,4-tetrahydropyrimido[4,5-c]acridine has a wide range of scientific research applications:
Mechanism of Action
The primary mechanism of action of 2-(Acridin-3-yl)-1,2,3,4-tetrahydropyrimido[4,5-c]acridine involves DNA intercalation. The planar structure of the acridine moiety allows it to insert between DNA base pairs, disrupting the helical structure and interfering with DNA replication and transcription . This intercalation can inhibit enzymes like topoisomerases, which are crucial for DNA unwinding and replication .
Comparison with Similar Compounds
Similar compounds to 2-(Acridin-3-yl)-1,2,3,4-tetrahydropyrimido[4,5-c]acridine include:
Properties
CAS No. |
162969-96-2 |
|---|---|
Molecular Formula |
C28H20N4 |
Molecular Weight |
412.5 g/mol |
IUPAC Name |
2-acridin-3-yl-3,4-dihydro-1H-pyrimido[4,5-c]acridine |
InChI |
InChI=1S/C28H20N4/c1-3-7-24-18(5-1)13-20-9-11-22(15-27(20)30-24)32-16-23-26(29-17-32)12-10-21-14-19-6-2-4-8-25(19)31-28(21)23/h1-15,29H,16-17H2 |
InChI Key |
COVQUHZNOGCODP-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC3=CC4=CC=CC=C4N=C23)NCN1C5=CC6=NC7=CC=CC=C7C=C6C=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-Chloro-3-{[2-(dimethylamino)propyl]amino}naphthalene-1,4-dione](/img/structure/B14264600.png)
![N-[3-Chloro-1-hydroxy-1-(4-nitrophenyl)propan-2-yl]phosphoramidic acid](/img/structure/B14264601.png)




![4-({2-Oxo-2-[(tributylstannyl)oxy]ethyl}amino)pent-3-en-2-one](/img/structure/B14264654.png)


![2,2'-{Ditellane-1,2-diylbis[(2H-1,3-dithiol-4-yl-2-ylidene)]}bis(2H-1,3-dithiole)](/img/structure/B14264675.png)

